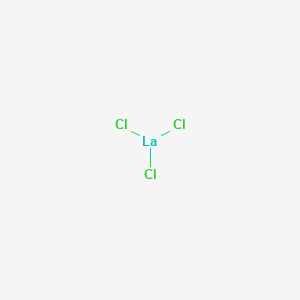

Chlorure de lanthane

Vue d'ensemble

Description

Lanthanum chloride is an inorganic compound with the chemical formula LaCl₃. It is a common salt of lanthanum, a rare earth element. This compound is typically found as a white, odorless powder that is highly soluble in water and alcohols. Lanthanum chloride is primarily used in research and various industrial applications due to its unique properties .

Applications De Recherche Scientifique

Lanthanum chloride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Lanthanum chloride, also known as Lanthanum(III) chloride, primarily targets divalent cation channels, mainly calcium channels . It is also used in biochemical research to block these channels . In addition, it has been identified as a catalyst for the high-pressure oxidative chlorination of methane to chloromethane with hydrochloric acid and oxygen .

Mode of Action

Lanthanum chloride interacts with its targets by blocking the activity of divalent cation channels . In organic synthesis, it functions as a mild Lewis acid for converting aldehydes to acetals . This interaction results in changes in the chemical structure of the target molecules, facilitating various chemical reactions.

Biochemical Pathways

Lanthanum chloride affects several biochemical pathways. It has been shown to induce an increase in reactive oxygen species (ROS) levels in hippocampal nerve cells, which up-regulates certain expressions and down-regulates others . This leads to downstream effects such as enhanced autophagy in the hippocampus .

Result of Action

The action of lanthanum chloride results in molecular and cellular effects. It can impair spatial learning and memory by inducing mitochondrial calcium overload, mitochondrial fission-fusion disorder, and excessive mitophagy in hippocampal nerve cells of rats . It also induces autophagy in rat hippocampus through ROS-mediated JNK and AKT/mTOR signaling pathways .

Action Environment

The action, efficacy, and stability of lanthanum chloride can be influenced by environmental factors. For instance, under acidic conditions, it exhibits high adsorption capacity, but there will be a great loss of performance in alkaline or neutral conditions when treating sewage . Furthermore, studies have shown that high concentrations of lanthanum chloride can adversely affect aquatic life due to its ability to accumulate in the environment or bioaccumulate through the food chain .

Analyse Biochimique

Biochemical Properties

Lanthanum Chloride is used in biochemical research to block the activity of divalent cation channels, mainly calcium channels . It interacts with these channels, inhibiting their function and thereby affecting the biochemical reactions that depend on these channels .

Cellular Effects

Lanthanum Chloride has been shown to have significant effects on various types of cells. For instance, it has been found to reduce the viability of cortical neurons and elevate the apoptotic rate significantly . It triggers the mitochondrial apoptotic pathway in cortical neurons, characterized by collapsed mitochondrial membrane potential, release of cytochrome c into the cytosol, and increasing expression of activated caspase-3 .

Molecular Mechanism

Lanthanum Chloride functions as a mild Lewis acid for converting aldehydes to acetals . It serves as a catalyst through various mechanisms, each playing a crucial role in facilitating chemical reactions . One prominent mechanism involves Lewis acid catalysis, where it acts as an electron pair acceptor, promoting the formation of new chemical bonds .

Temporal Effects in Laboratory Settings

The effects of Lanthanum Chloride have been observed over time in laboratory settings. For instance, it has been shown that heat stress induced rapid and extensive changes in protein abundance in both cytosolic and mitochondrial fractions, with release of mitochondrial proteins into the cytosol upon PCD induction .

Dosage Effects in Animal Models

In animal models, the effects of Lanthanum Chloride vary with different dosages. For example, in a study where Wistar rats were treated with varying concentrations of Lanthanum Chloride, it was found that higher concentrations led to significant reductions in growth index, including body weight, organ weights, and food consumption .

Metabolic Pathways

Lanthanum Chloride is involved in several metabolic pathways. It has been shown to activate the JNK/c-Jun and JNK/FoxOs signaling pathways, inhibit the AKT/mTOR signaling pathway by inducing oxidative stress, and enhance autophagy in the hippocampus .

Transport and Distribution

It has been suggested that Lanthanum Chloride is mainly absorbed and transported via M cells in the Peyer’s patches of the small intestine .

Subcellular Localization

It has been suggested that it may be localized in the mitochondria, given its involvement in mitochondrial apoptotic pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Anhydrous lanthanum(III) chloride can be synthesized through the ammonium chloride route. In the first step, lanthanum oxide (La₂O₃) is heated with ammonium chloride (NH₄Cl) to produce the ammonium salt of the pentachloride: [ \text{La}_2\text{O}_3 + 10 \text{NH}_4\text{Cl} \rightarrow 2 (\text{NH}_4)_2\text{LaCl}_5 + 6 \text{H}_2\text{O} + 6 \text{NH}_3 ] In the second step, the ammonium chloride salt is converted to the trichloride by heating in a vacuum at 350-400°C: [ (\text{NH}_4)_2\text{LaCl}_5 \rightarrow \text{LaCl}_3 + 2 \text{HCl} + 2 \text{NH}_3 ]

Industrial Production Methods

Industrially, lanthanum(III) chloride can be produced by dissolving lanthanum oxide, hydroxide, or carbonate in hydrochloric acid, followed by crystallization. The anhydrous chloride is obtained by heating the oxide, hydroxide, or carbonate in an atmosphere of dry hydrogen chloride .

Analyse Des Réactions Chimiques

Types of Reactions

Lanthanum chloride undergoes various types of chemical reactions, including:

Oxidation and Reduction: Lanthanum chloride can be reduced to lanthanum metal using reducing agents like lithium or hydrogen.

Substitution: It can react with other halides to form different lanthanum halides.

Complex Formation: Lanthanum chloride can form complexes with various ligands.

Common Reagents and Conditions

Common reagents used in reactions with lanthanum(III) chloride include lithium, hydrogen, and various organic ligands. Typical conditions involve high temperatures and controlled atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving lanthanum(III) chloride include lanthanum metal, lanthanum oxychloride, and various lanthanum complexes .

Comparaison Avec Des Composés Similaires

Lanthanum chloride is similar to other lanthanide chlorides, such as cerium(III) chloride and neodymium(III) chloride. it is unique in its high solubility in water and alcohols, as well as its specific applications in blocking calcium channels and acting as a mild Lewis acid .

List of Similar Compounds

- Cerium(III) chloride (CeCl₃)

- Neodymium(III) chloride (NdCl₃)

- Samarium(III) chloride (SmCl₃)

- Europium(III) chloride (EuCl₃)

Lanthanum chloride stands out due to its specific properties and applications, making it a valuable compound in various fields of research and industry.

Propriétés

IUPAC Name |

trichlorolanthanum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAKDTKJOYSXGC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[La](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LaCl3, Cl3La | |

| Record name | lanthanum(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lanthanum(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Lanthanum chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lanthanum_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10025-84-0 (heptahydrate), 17272-45-6 (hexahydrate), 16096-89-2 (Parent) | |

| Record name | Lanthanum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2051502 | |

| Record name | Lanthanum chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lanthanum chloride appears as white crystalline solid. Gives an amber aqueous solution that can cause destruction or irreversible alterations in human skin tissue at the site of contact. Has a severe corrosion rate on steel., Dry Powder; Liquid; Water or Solvent Wet Solid, White crystalline solid. [CAMEO] (Heptahydrate) Hygroscopic; Soluble in water; [Hawley] | |

| Record name | LANTHANUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanthanum chloride (LaCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2123 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10099-58-8, 10025-84-0 | |

| Record name | LANTHANUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lanthanum chloride (LaCl3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10099-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum chloride (LaCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum chloride, anhydrous | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lanthanum chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of Lanthanum(III) chloride?

A1: Lanthanum(III) chloride exists in both anhydrous and hydrated forms. The anhydrous form has the molecular formula Cl3La and a molecular weight of 245.26 g/mol []. The heptahydrate form has the molecular formula Cl3H14LaO7 and a molecular weight of 371.40 g/mol [].

Q2: What are some key physical properties of Lanthanum(III) chloride?

A2: Lanthanum(III) chloride forms triclinic crystals. The anhydrous form has a melting point of 852 °C and a boiling point of 1750 °C, while the hydrate decomposes at 91 °C []. The density of the anhydrous form is 3.8 g/cm3 [].

Q3: What spectroscopic techniques are used to characterize Lanthanum(III) chloride complexes?

A3: Researchers utilize a variety of spectroscopic techniques to characterize Lanthanum(III) chloride complexes, including:

- Infrared (IR) spectroscopy: This technique identifies functional groups and bonding modes within the complexes, as seen in studies involving trithiophosphato derivatives of Lanthanum(III) chloride [] and Schiff base complexes [].

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 31P NMR are employed. 1H NMR provides structural information about organic ligands in the complexes, as demonstrated in studies of Lanthanum(III) chloride complexes with indole Schiff bases []. 31P NMR is particularly useful for investigating phosphorus-containing ligands, as exemplified in the study of La3Cu4P4O2 [].

- Ultraviolet-Visible (UV-Vis) spectroscopy: This technique investigates the electronic transitions within the complexes and helps determine their composition and stability. An example is the analysis of a Lanthanum-rutin complex [].

Q4: Is Lanthanum(III) chloride soluble in water? What about other solvents?

A4: Yes, Lanthanum(III) chloride is soluble in water, with a solubility of 3.89 g/L []. It is also soluble in methanol and ethanol []. The anhydrous form exhibits solubility in pyridine [].

Q5: How is anhydrous Lanthanum(III) chloride typically handled and stored?

A5: Due to its hygroscopic nature, anhydrous Lanthanum(III) chloride requires careful handling and storage. It should be prepared fresh and used promptly to prevent degradation from moisture absorption [].

Q6: How is Lanthanum(III) chloride used in organic synthesis?

A6: Lanthanum(III) chloride serves as a mild Lewis acid catalyst in various organic reactions []. Examples include:

- Acetalization: Lanthanum(III) chloride facilitates the protection of carbonyl groups as acetals [].

- Knoevenagel condensation: This reaction, catalyzed by Lanthanum(III) chloride under solvent-free conditions, allows for the efficient formation of substituted alkenes from aldehydes and active methylene compounds [].

- Synthesis of xanthene derivatives: Lanthanum(III) chloride, combined with chloroacetic acid, acts as a recyclable catalytic system for synthesizing xanthene derivatives via one-pot three-component reactions [].

Q7: Can Lanthanum(III) chloride be used to degrade cellulose?

A7: Yes, research has shown that Lanthanum(III) chloride effectively catalyzes the degradation of cellulose in water at 250 °C []. This process yields various products, including 5-hydroxymethyl-2-furaldehyde (HMF), D-glucose, and levulinic acid [].

Q8: Does Lanthanum(III) chloride play a role in hydrogenation reactions?

A8: Indeed, Lanthanum(III) chloride can act as a promoter in the development of selective hydrogenation catalysts. For example, a Ru-La/ZrO2 catalyst, prepared using Lanthanum(III) chloride, demonstrated promising performance in the selective hydrogenation of benzene to cyclohexene [].

Q9: How does Lanthanum(III) chloride interact with biological systems?

A9: Lanthanum(III) chloride exhibits interactions with biological systems, including:

- Phenolic compound metabolism: Research suggests that calcium ions play a role in mediating salt stress-induced phenolic compound accumulation in barley sprouts, and Lanthanum(III) chloride, as a calcium antagonist, can influence this process [].

- Apoptosis modulation: Studies on C6 rat glioma cells revealed that Lanthanum(III) chloride could suppress zinc-induced apoptosis, possibly by influencing zinc uptake and mitigating the breakdown of the mitochondrial membrane potential [].

Q10: Are there any known toxicological concerns associated with Lanthanum(III) chloride?

A10: While Lanthanum(III) chloride has various applications, it's crucial to consider its potential toxicity. Studies show that:

- Acute functional neurotoxicity: Research using primary cortical networks indicated that Lanthanum(III) chloride could induce concentration-dependent declines in network activity, highlighting potential neurotoxic effects [].

- Oral toxicity: The LD50 (lethal dose for 50% of the population) for Lanthanum(III) chloride in rats is 4.2 g/kg, indicating its potential toxicity upon ingestion [].

Q11: Are there environmental concerns related to Lanthanum(III) chloride?

A11: While Lanthanum(III) chloride offers various benefits, it's crucial to consider its potential environmental impact. One area of research focuses on its effects on photosynthetic parameters in rice, especially when combined with acid rain [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

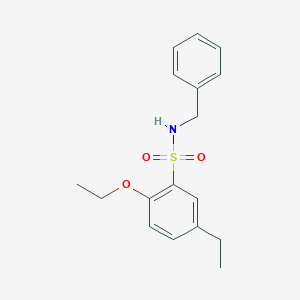

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B239276.png)

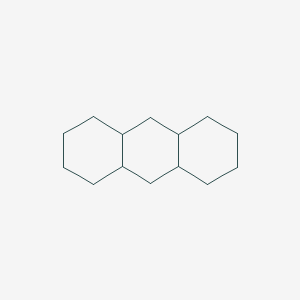

![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)